molecular formula C10H8FNO2 B582370 2-(4-Fluoro-1H-indol-1-yl)acetic acid CAS No. 1313712-35-4

2-(4-Fluoro-1H-indol-1-yl)acetic acid

Cat. No.: B582370
CAS No.: 1313712-35-4
M. Wt: 193.177
InChI Key: YQDKXBCFCHSFTH-UHFFFAOYSA-N
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Description

2-(4-Fluoro-1H-indol-1-yl)acetic acid is an indole derivative that features a fluorine atom at the 4-position of the indole ring and an acetic acid moiety at the 1-position. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-1H-indol-1-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Fluoro-1H-indol-1-yl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluoro-1H-indol-1-yl)acetic acid is unique due to the specific position of the fluorine atom on the indole ring, which can influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct properties and applications compared to other indole derivatives .

Properties

IUPAC Name

2-(4-fluoroindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDKXBCFCHSFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)O)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10724487
Record name (4-Fluoro-1H-indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-35-4
Record name (4-Fluoro-1H-indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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